

Lathodoratin: A Technical Guide on its Discovery and Phytoalexin Role

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Compound of Interest

Compound Name: Lathodoratin

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Abstract

Lathodoratin is a naturally occurring 3-ethylchromone that has been identified as a phytoalexin in the sweet pea, *Lathyrus odoratus*. This technical guide provides a comprehensive overview of the discovery, historical research, and known biological activities of **lathodoratin**. It includes its physicochemical properties, a summary of its antifungal activity, and a detailed exploration of its biosynthetic pathway. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential therapeutic applications of this unique plant-derived compound.

Introduction

Lathodoratin (3-ethyl-5,7-dihydroxy-4H-chromen-4-one) is a chromone derivative first isolated from the sweet pea, *Lathyrus odoratus*[1][2]. It belongs to a class of phenolic compounds that are of significant interest due to their diverse biological activities. The discovery of **lathodoratin** was a result of investigations into the chemical defense mechanisms of plants, specifically the production of antimicrobial compounds called phytoalexins in response to fungal infection.

Discovery and Historical Research

Lathodoratin was first reported in 1980 by Robeson, Ingham, and Harborne. Their research focused on identifying the phytoalexins produced by *Lathyrus odoratus* when challenged with

the fungus *Helminthosporium carbonum*. Alongside **lathodoratin**, its 7-O-methyl ether derivative, methyl-**lathodoratin**, was also identified[2].

Subsequent research delved into the biosynthesis of this unique 3-ethylchromone. Studies revealed that the carbon skeleton of **lathodoratin** is derived from two distinct biosynthetic pathways: the phloroglucinol ring is formed from the acetate-malonate pathway, while the ethyl group and the adjacent two carbons of the pyrone ring originate from the amino acid L-isoleucine. This biosynthetic origin distinguishes it from many other chromones.

Physicochemical Properties

A summary of the known physicochemical properties of **lathodoratin** is presented in Table 1.

Property	Value	Reference
Chemical Formula	C ₁₁ H ₁₀ O ₄	[Source]
Molecular Weight	206.19 g/mol	[Source]
IUPAC Name	3-ethyl-5,7-dihydroxy-4H-chromen-4-one	[Source]
CAS Number	76693-50-0	[Source]
Appearance	Solid (predicted)	
Solubility	Soluble in DMSO (predicted)	

Biological Activity

The primary reported biological activity of **lathodoratin** is its function as a phytoalexin, exhibiting antifungal properties.

Antifungal Activity

Lathodoratin has been characterized as an antifungal agent, a key characteristic of phytoalexins that are produced by plants to inhibit the growth of invading pathogens. While the seminal discovery paper by Robeson et al. (1980) established this activity, specific quantitative data such as Minimum Inhibitory Concentration (MIC) values against a range of fungal species

are not readily available in subsequently published literature. The primary fungus used to elicit the production of **lathodoratin** was *Helminthosporium carbonum*. Further research is required to fully characterize its antifungal spectrum and potency.

Experimental Protocols

Detailed experimental protocols from the original discovery paper are not fully accessible. However, based on standard phytochemical and microbiological practices, a generalized workflow for the discovery and characterization of a phytoalexin like **lathodoratin** can be outlined.

General Workflow for Phytoalexin Discovery

Caption: Generalized workflow for the discovery of phytoalexins.

Biosynthesis of Lathodoratin

The biosynthesis of **lathodoratin** is a key area of its historical research. The pathway involves the condensation of precursors from two major metabolic routes.

Caption: Biosynthetic pathway of **lathodoratin**.

Conclusion and Future Perspectives

Lathodoratin remains a sparsely studied natural product with established origins as a phytoalexin. While its discovery and biosynthesis have been documented, a significant gap exists in the literature regarding its full biological activity profile and mechanism of action.

Future research should focus on:

- Re-isolation and full spectroscopic characterization: Modern analytical techniques could provide more detailed structural information.
- Comprehensive biological screening: Evaluating **lathodoratin** against a broad panel of fungal and bacterial pathogens, as well as in assays for other activities such as antioxidant, anti-inflammatory, and anticancer effects, is warranted.
- Total synthesis: A robust synthetic route would enable the production of larger quantities for in-depth biological studies and the generation of analogues for structure-activity relationship

(SAR) studies.

The unique 3-ethylchromone scaffold of **lathodoratin** presents an interesting template for the development of new therapeutic agents, particularly in the realm of antifungal drug discovery.

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